ethyl 1-[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring and a propenyl group substituted with a 3,5-dichlorophenyl moiety.
Preparation Methods
The synthesis of ETHYL 1-[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid using thionyl chloride.
Formation of the Propenyl Group: The 3,5-dichlorobenzoyl chloride is then reacted with an appropriate propenylating agent under controlled conditions to form the 3-(3,5-dichlorophenyl)-3-oxo-1-propenyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with ethyl 4-piperidinecarboxylate under basic conditions to form the final product.
Chemical Reactions Analysis
ETHYL 1-[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Scientific Research Applications
ETHYL 1-[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 1-[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
ETHYL 1-[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE can be compared with similar compounds such as:
Indole Derivatives: These compounds share similar biological activities and are used in similar applications.
Pyrazoline Derivatives: These compounds also exhibit antiviral, anti-inflammatory, and anticancer properties.
Properties
Molecular Formula |
C17H19Cl2NO3 |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
ethyl 1-[(E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-enyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H19Cl2NO3/c1-2-23-17(22)12-3-6-20(7-4-12)8-5-16(21)13-9-14(18)11-15(19)10-13/h5,8-12H,2-4,6-7H2,1H3/b8-5+ |
InChI Key |
XXVXFIOFARVXKA-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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